molecular formula C23H27ClN6O B13729734 3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine

3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine

Cat. No.: B13729734
M. Wt: 439.0 g/mol
InChI Key: TYNJYIOCKJBQLY-FQEVSTJZSA-N
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Description

3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine is a complex organic compound that features a unique combination of a benzoxazepine ring, a piperidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, including the formation of the benzoxazepine ring, the piperidine ring, and the triazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

    Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as a chlorophenyl derivative, under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazepine ring may yield quinone derivatives, while reduction of the triazole ring may yield dihydrotriazole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes, particularly those involving its target pathways.

    Medicine: The compound has potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its unique structure.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: These compounds share the chlorophenyl group and may have similar biological activities.

    Benzoxazepine derivatives: Compounds with the benzoxazepine ring may have similar pharmacological properties.

    Triazole derivatives: Compounds containing the triazole ring may exhibit similar chemical reactivity and biological activities.

Uniqueness

What sets 3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine apart is its unique combination of these three functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C23H27ClN6O

Molecular Weight

439.0 g/mol

IUPAC Name

3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C23H27ClN6O/c24-18-7-5-16(6-8-18)13-20-15-31-21-4-2-1-3-17(21)14-30(20)19-9-11-29(12-10-19)23-26-22(25)27-28-23/h1-8,19-20H,9-15H2,(H3,25,26,27,28)/t20-/m0/s1

InChI Key

TYNJYIOCKJBQLY-FQEVSTJZSA-N

Isomeric SMILES

C1CN(CCC1N2CC3=CC=CC=C3OC[C@@H]2CC4=CC=C(C=C4)Cl)C5=NNC(=N5)N

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3OCC2CC4=CC=C(C=C4)Cl)C5=NNC(=N5)N

Origin of Product

United States

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